molecular formula C13H15BrN2O2 B13013807 Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate

Cat. No.: B13013807
M. Wt: 311.17 g/mol
InChI Key: CJPVEYOTKRRGDH-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6th position, and a methyl group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylindazole and tert-butyl bromoacetate.

    Bromination: The 5-methylindazole undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane (DCM) to introduce the bromine atom at the 6th position.

    Esterification: The brominated intermediate is then reacted with tert-butyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form the tert-butyl ester group at the 1st position of the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding the corresponding hydrogenated product.

    Oxidation Reactions: Oxidation of the methyl group at the 5th position can lead to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of 6-substituted indazole derivatives.

    Reduction: Formation of 6-hydrogenated indazole derivatives.

    Oxidation: Formation of 5-carboxyindazole or 5-formylindazole derivatives.

Scientific Research Applications

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is employed in biological assays to study its effects on cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of indazole-based compounds in biological systems.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.

    Tert-butyl 6-bromo-1H-indazole-1-carboxylate: Similar structure but lacks the methyl group at the 5th position.

    Tert-butyl 5-methyl-1H-indazole-1-carboxylate: Similar structure but lacks the bromine atom at the 6th position.

Uniqueness

Tert-butyl 6-bromo-5-methyl-1H-indazole-1-carboxylate is unique due to the presence of both the bromine atom at the 6th position and the methyl group at the 5th position. This combination of substituents can enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 6-bromo-5-methylindazole-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-8-5-9-7-15-16(11(9)6-10(8)14)12(17)18-13(2,3)4/h5-7H,1-4H3

InChI Key

CJPVEYOTKRRGDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N(N=C2)C(=O)OC(C)(C)C

Origin of Product

United States

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